N-(2,4-difluorophenyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)formamide, also known as DFF, is a chemical compound that has been extensively studied for its potential use in scientific research. DFF is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound has gained attention due to its unique properties and potential applications in various fields of research.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)formamide is not fully understood, but it is believed to interact with various enzymes and proteins in the body. N-(2,4-difluorophenyl)formamide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and carbonic anhydrase. It has also been shown to interact with proteins involved in signal transduction pathways, such as protein kinase C.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)formamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,4-difluorophenyl)formamide has also been shown to inhibit the growth of fungi and bacteria. Additionally, N-(2,4-difluorophenyl)formamide has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,4-difluorophenyl)formamide in lab experiments is its high purity and stability. N-(2,4-difluorophenyl)formamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(2,4-difluorophenyl)formamide is its potential toxicity. N-(2,4-difluorophenyl)formamide has been shown to be toxic to certain cell lines and can cause damage to DNA. Therefore, caution should be taken when handling N-(2,4-difluorophenyl)formamide in the lab.
Future Directions
There are several future directions for the use of N-(2,4-difluorophenyl)formamide in scientific research. One direction is the development of new drugs based on the structure of N-(2,4-difluorophenyl)formamide. Another direction is the use of N-(2,4-difluorophenyl)formamide as a fluorescent probe for the detection of other molecules. Additionally, N-(2,4-difluorophenyl)formamide could be used in the development of new materials with unique properties. Further research is needed to fully understand the potential applications of N-(2,4-difluorophenyl)formamide in various fields of research.
In conclusion, N-(2,4-difluorophenyl)formamide is a chemical compound that has gained attention for its unique properties and potential applications in scientific research. N-(2,4-difluorophenyl)formamide has been widely used in the development of new drugs, materials, and probes for the detection of other molecules. However, caution should be taken when handling N-(2,4-difluorophenyl)formamide due to its potential toxicity. Further research is needed to fully understand the potential applications of N-(2,4-difluorophenyl)formamide in various fields of research.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)formamide can be achieved through several methods, including the reaction of 2,4-difluoroaniline with formic acid, or the reaction of 2,4-difluorobenzoyl chloride with ammonia. The yield of N-(2,4-difluorophenyl)formamide can be improved by using a catalyst such as copper or palladium. The purity of N-(2,4-difluorophenyl)formamide can be increased by recrystallization or column chromatography.
Scientific Research Applications
N-(2,4-difluorophenyl)formamide has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the development of new drugs, including anticancer and antifungal agents. N-(2,4-difluorophenyl)formamide has also been used as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes. Additionally, N-(2,4-difluorophenyl)formamide has been used in the development of new materials such as polymers and liquid crystals.
properties
IUPAC Name |
N-(2,4-difluorophenyl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIXBOLNIAVBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)formamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.